1,3-Dimethyl-1H-indazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,3-dimethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)12(2)11-7/h3-6H,1-2H3 |
InChI Key |
WJYGBVAMCVMAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)C=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine with Ketones or Ketoesters
A common route involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or ketoesters to form the indazole ring. For example, hydrazine hydrate reacts with cyclohexanone derivatives bearing appropriate substituents to yield tetrahydroindazole intermediates, which can be further oxidized or functionalized to the aromatic indazole system.
Methylation at Nitrogen Positions
Methylation at the N-1 and N-3 positions of the indazole ring is typically achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
- Selective alkylation protocols that avoid over-alkylation or side reactions.
This step is often performed after ring formation to ensure correct substitution patterns.
Introduction of the Aldehyde Group at the 4-Position
The selective formylation at the 4-position of the indazole ring is a critical step. Methods include:
- Directed lithiation followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide).
- Oxidation of methyl or hydroxymethyl substituents at the 4-position to the aldehyde using oxidants like manganese dioxide or PCC (pyridinium chlorochromate).
These methods require careful control of reaction conditions to avoid over-oxidation or substitution at undesired positions.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
Yield and Efficiency: The overall yield depends on the efficiency of each step, especially the selective formylation. Some reported methods suffer from low total fractional yields due to lengthy synthetic routes or expensive reagents.
Reagents and Safety: Alkali metal alkoxides and methylating agents used in methylation steps require careful handling due to their reactivity and potential hazards, especially on an industrial scale.
Alternative Methods: Microwave-assisted synthesis and continuous flow processes have been explored to improve reaction times and yields, though specific data for this compound are limited.
Characterization: The final compound is characterized by standard spectroscopic methods including NMR (1H and 13C), IR, and mass spectrometry to confirm the presence of methyl groups and the aldehyde functionality.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indazole-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in key interactions that modulate biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,3-Dimethyl-1H-indazole-4-carbaldehyde can be contextualized by comparing it with analogous indole and indazole derivatives.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods (e.g., XLogP3).
Key Observations:
Indazole derivatives generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to indoles .
Methyl vs. Methoxy Groups: The methyl groups at positions 1 and 3 in the target compound increase lipophilicity (higher LogP) compared to methoxy-substituted analogs, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties: The molecular weight of this compound (174.20 g/mol) is higher than indole-based analogs due to the additional methyl groups. Predicted solubility in polar solvents like methanol or DMSO is moderate, contrasting with 4-Methoxy-1H-indazole-3-carbaldehyde, which shows higher solubility owing to its polar methoxy group .
Similarity Scores :
- 1H-Indole-4-carbaldehyde shares a 0.96 structural similarity with the target compound but lacks the indazole core and methyl groups, limiting direct bioactivity comparisons .
- Indazole analogs like 4-Methoxy-1H-indazole-3-carbaldehyde (similarity score: 0.95) exhibit closer structural alignment but differ in substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
